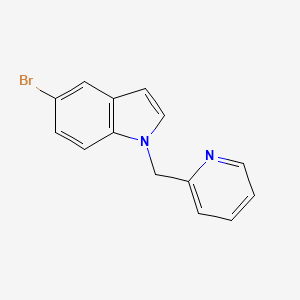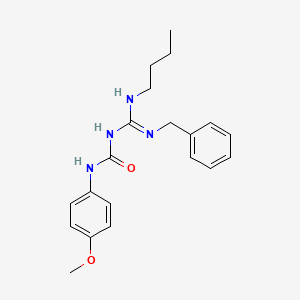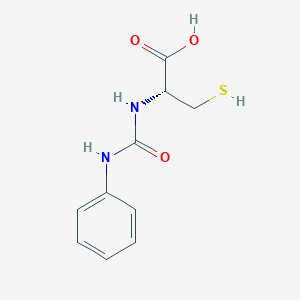
N-(Phenylcarbamoyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylcarbamoyl)-L-cysteine: is an organic compound that consists of a phenylcarbamoyl group attached to the amino acid L-cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)-L-cysteine typically involves the reaction of L-cysteine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: L-cysteine and phenyl isocyanate.
Solvent: A suitable solvent such as dichloromethane or acetonitrile.
Temperature: The reaction is usually conducted at room temperature.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(Phenylcarbamoyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding amine.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the phenylcarbamoyl group.
Scientific Research Applications
N-(Phenylcarbamoyl)-L-cysteine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
N-(Phenylcarbamoyl)-L-cysteine can be compared with other similar compounds such as N-(Phenylcarbamoyl)-D-cysteine and N-(Phenylcarbamoyl)-L-serine. These compounds share similar structural features but differ in their specific functional groups and stereochemistry, leading to differences in their chemical reactivity and biological activity.
Comparison with Similar Compounds
- N-(Phenylcarbamoyl)-D-cysteine
- N-(Phenylcarbamoyl)-L-serine
- N-(Phenylcarbamoyl)-L-alanine
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
Properties
CAS No. |
827612-85-1 |
|---|---|
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
(2R)-2-(phenylcarbamoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3S/c13-9(14)8(6-16)12-10(15)11-7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,13,14)(H2,11,12,15)/t8-/m0/s1 |
InChI Key |
UWFUPIFVLRGXIJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


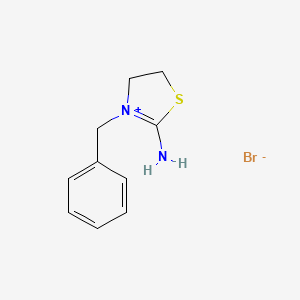
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)
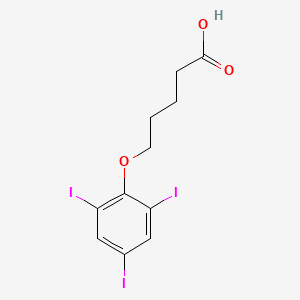

![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)
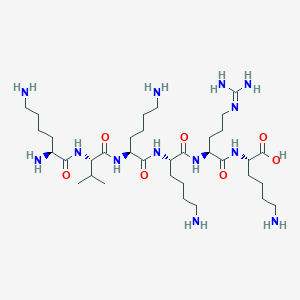
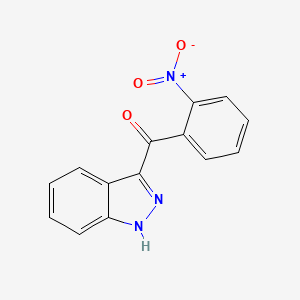
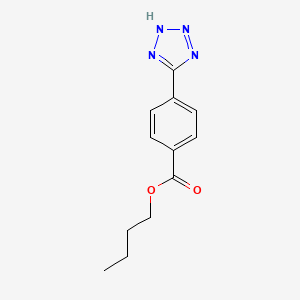
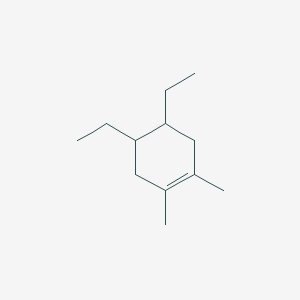
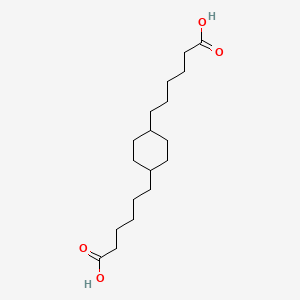
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
